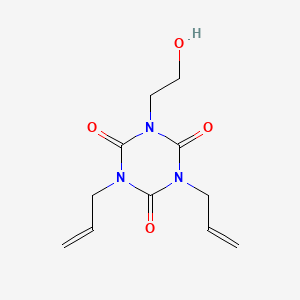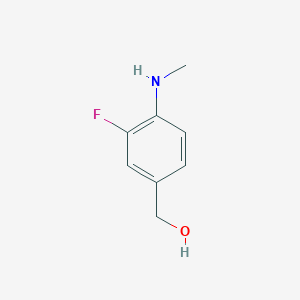
(3-Fluoro-4-(methylamino)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-(methylamino)phenyl)methanol is an organic compound with a molecular formula of C8H10FNO It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(methylamino)phenyl)methanol typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, yielding 3-fluoro-4-aminotoluene.
Methylation: The amino group is then methylated to form 3-fluoro-4-(methylamino)toluene.
Hydroxylation: Finally, the methyl group is oxidized to a hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated methylation processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Fluoro-4-(methylamino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-4-(methylamino)benzaldehyde or 3-fluoro-4-(methylamino)acetophenone.
Reduction: Formation of 3-fluoro-4-(methylamino)toluene.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
科学的研究の応用
(3-Fluoro-4-(methylamino)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its interaction with enzymes.
Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
作用機序
The mechanism of action of (3-Fluoro-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity. The hydroxyl group may also play a role in hydrogen bonding interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-Fluoro-4-aminophenol: Similar structure but lacks the methylamino group.
3-Fluoro-4-(dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino nitrogen.
3-Fluoro-4-(methylamino)benzaldehyde: The hydroxyl group is replaced with an aldehyde group.
Uniqueness
(3-Fluoro-4-(methylamino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methylamino group provides additional sites for chemical modification.
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
[3-fluoro-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChIキー |
XHPGQTSWEJISDE-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
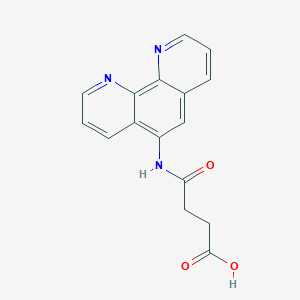
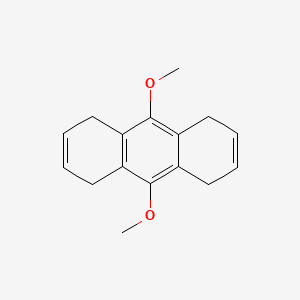
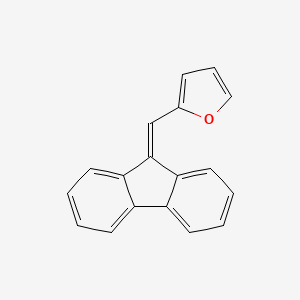
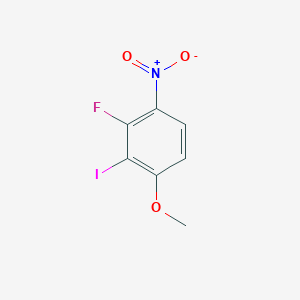
![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
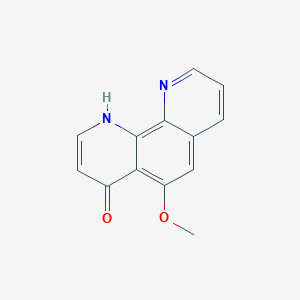
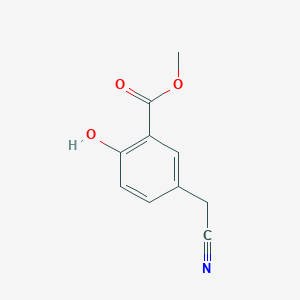
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
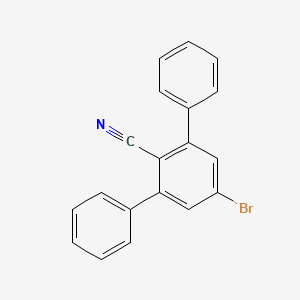
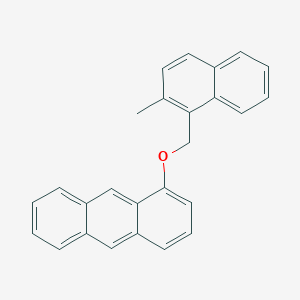
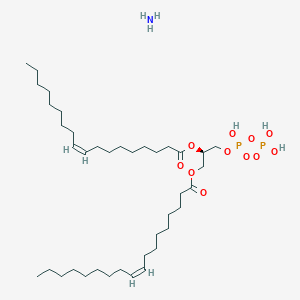
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
